molecular formula C17H16F3NO2S B2466837 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1448035-24-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2466837
CAS No.: 1448035-24-2
M. Wt: 355.38
InChI Key: DHCFXBOJSTZDIW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the 3-position of the benzoyl moiety and a hydroxyethyl group substituted with a 4-(methylthio)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylthio substituent may influence electronic properties and receptor interactions. Spectral characterization (IR, NMR, MS) of similar compounds confirms structural features, such as C=O (~1660 cm⁻¹) and NH stretches (~3150–3414 cm⁻¹), and the absence of S-H bands (~2500–2600 cm⁻¹) in tautomeric forms .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c1-24-14-7-5-11(6-8-14)15(22)10-21-16(23)12-3-2-4-13(9-12)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCFXBOJSTZDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of hydroxy derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 36 (N-(2-(chloro-5-(trifluoromethyl)phenyl) derivative)
  • Structure : Features a trifluoromethyl group on the N'-aryl ring.
  • Key Finding : Replacement of methylthio (in compound 5) with trifluoromethyl (compound 36) improved affinity at the PCP binding site, highlighting the electronic and steric advantages of CF₃ over SMe .
  • Comparison : The target compound’s 4-(methylthio)phenyl group may reduce affinity compared to trifluoromethyl-substituted analogues, as seen in compound 49 (Table 5, ), where methylthio substitution led to lower activity .
N-(1-Naphthyl) Series
  • Structure : Contains a naphthyl group instead of phenyl.
  • Key Finding : Halogen substitutions (e.g., 6-F, 5-Br) in the N'-(3-CF₃-phenyl) group enhanced affinity, whereas methyl or CF₃ groups were detrimental .
  • Comparison : The target compound’s lack of halogenation on the phenyl ring may limit its receptor-binding efficacy compared to halogenated derivatives.

Structural Analogues with Piperazine Moieties

4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b, )
  • Structure : Incorporates a piperazine-ethoxyethyl linker and thiophene ring.
  • Synthesis : Uses coupling of piperazine derivatives with benzoyl chlorides, followed by chromatography .
  • Comparison : The hydroxyethyl group in the target compound may offer different solubility and hydrogen-bonding capabilities compared to the piperazine-ethoxyethyl chain in 3b, which is designed for dopamine receptor targeting.

Agrochemical Derivatives

Diflufenican ()
  • Structure: 2,4-Difluorophenyl and phenoxy-pyridine groups attached to a benzamide core.
  • Application : Herbicide with broad-spectrum activity .
  • Comparison : The target compound’s hydroxyethyl and methylthio groups distinguish it from agrochemical benzamides, which prioritize halogenation and aromatic heterocycles for plant enzyme inhibition.

Trifluoromethyl-Benzamides with Varied Linkers

GNF-2-deg-BUMP ()
  • Structure : Contains pyrimidine and ether linkages in addition to the trifluoromethyl-benzamide core.
  • Synthesis : Requires multi-step purification via silica gel and reverse-phase chromatography .
  • Comparison : The target compound’s simpler structure may enhance synthetic accessibility but reduce versatility in targeting diverse biological pathways compared to GNF-2-deg-BUMP’s complex scaffold.

Data Table: Key Comparative Features

Compound Name Key Substituents Synthesis Highlights Spectral Data (IR/NMR) Biological Notes
Target Compound 4-(Methylthio)phenyl, CF₃, hydroxyethyl Likely via benzoyl chloride C=O ~1660 cm⁻¹, NH ~3150–3414 cm⁻¹ Potential receptor ligand (inference)
Compound 36 () N’-(3-CF₃-phenyl) Substituent replacement N/A Higher PCP affinity vs. methylthio
3b () Piperazine, thiophene Piperazine coupling NMR (δ 7.2–8.1 ppm aromatic) Dopamine receptor targeting
Diflufenican () 2,4-Difluorophenyl, phenoxy Not detailed N/A Herbicide
GNF-2-deg-BUMP () Pyrimidine, ether Multi-step chromatography LC/MS m/z 475.42 Antiviral activity (inference)

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16F3N1O2S1
  • CAS Number : Not available
  • Molecular Weight : 345.36 g/mol

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes, which can lead to reduced cell proliferation in cancerous cells.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways involved in pain and inflammation.
  • Antioxidant Properties : The presence of hydroxyl groups can contribute to antioxidant activity, potentially protecting cells from oxidative stress.

In Vitro Studies

Several studies have investigated the biological effects of similar benzamide derivatives:

  • A study on related compounds indicated that they exhibit significant inhibition against various cancer cell lines, including breast and prostate cancer cells. This inhibition was attributed to the downregulation of key signaling pathways involved in cell survival and proliferation .
  • Another research highlighted that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway, thereby affecting nucleotide synthesis and cellular growth .

In Vivo Studies

Case studies involving animal models have shown promising results:

  • In a murine model of cancer, administration of benzamide derivatives resulted in a marked reduction in tumor size compared to control groups. This effect was linked to apoptosis induction in tumor cells and modulation of immune responses .

Data Tables

Biological Activity Effect Observed Reference
Cell Proliferation InhibitionSignificant reduction in growth of cancer cell lines
DHFR InhibitionReduced levels of DHFR leading to decreased nucleotide synthesis
Tumor Size ReductionDecreased tumor volume in animal models

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